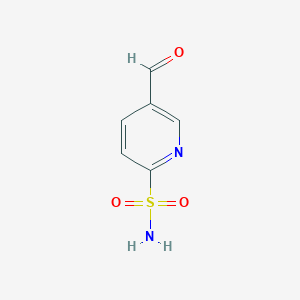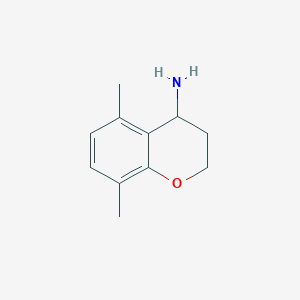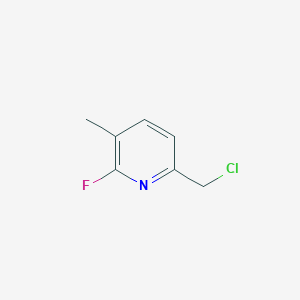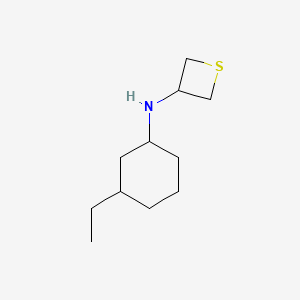![molecular formula C16H27NO4 B13030476 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid](/img/structure/B13030476.png)
2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid is an organic compound with the molecular formula C14H27N3O2. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used in chemical synthesis and research due to its interesting structural properties and reactivity .
Vorbereitungsmethoden
The synthesis of 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable amine with a spirocyclic ketone, followed by protection of the amine group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to undergo selective reactions. The spirocyclic structure imparts unique conformational properties, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid include:
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the position of functional groups.
2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid: This compound has a smaller ring size, affecting its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C16H27NO4 |
|---|---|
Molekulargewicht |
297.39 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[5.5]undecane-10-carboxylic acid |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-9-5-8-16(11-17)7-4-6-12(10-16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
ABXBTHDTYAQEGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


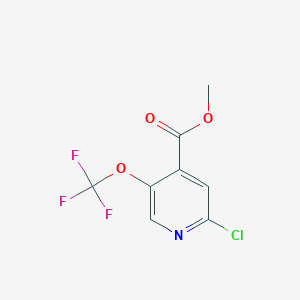

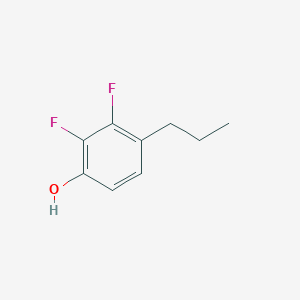
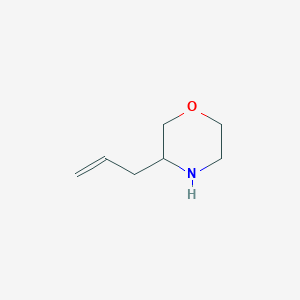
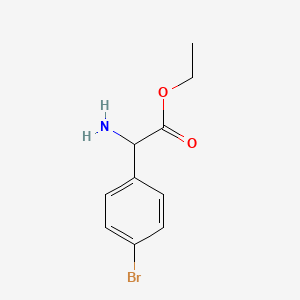
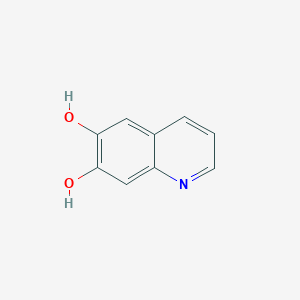
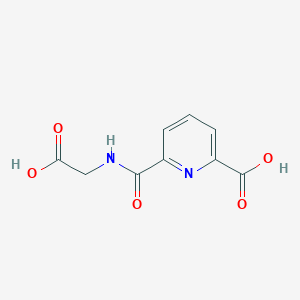
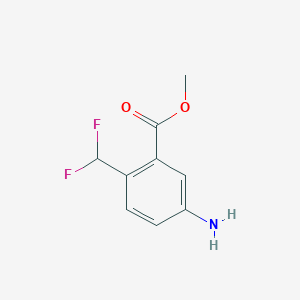
![2,2-Difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B13030451.png)
